L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Tetrahydrofolic Acid-d4 is the deuterium labeled version of Tetrahydrofolic acid . It is a biologically active derivative of vitamin B9, also known as folate . It acts as a donor of one-carbon groups for amino acids, nucleic acids, and lipids .

Synthesis Analysis

The synthesis of tetrahydrofolate involves the highly selective catalytic hydrogenation of folic acid . This process uses continuous-flow technology with Raney Ni as a catalyst . Through optimization of the reaction conditions, a high conversion rate of folic acid (>99%) and a high selectivity (99%) of tetrahydrofolate have been achieved .Molecular Structure Analysis

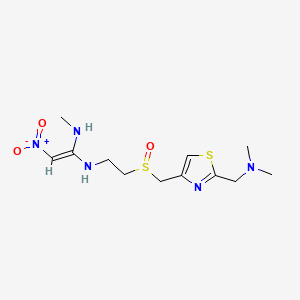

The molecular formula of L-Tetrahydrofolic Acid-d4 is C19H19D4N7O6 . The molecular weight is 449.45 g/mol . The InChI key is MSTNYGQPCMXVAQ-KLSHAWTBSA-N .Chemical Reactions Analysis

Tetrahydrofolic acid is involved in many bio-reactions, especially in the metabolism of amino acids and nucleic acids . It participates in important single-carbon transfer reactions often referred to as one-carbon metabolism .Scientific Research Applications

Catalytic Hydrogenation

L-Tetrahydrofolic Acid-d4 is used in the catalytic hydrogenation of folic acid. This process involves the use of continuous-flow technology with Raney Ni as a catalyst. Through optimization of the reaction condition, a high conversion rate of folic acid (>99%) and a high selectivity (99%) of tetrahydrofolate have been achieved .

Synthesis of Active Derivatives

L-Tetrahydrofolic Acid-d4 is used in the synthesis of active derivatives. For example, a high-purity calcium-6 S -5-methyltetrahydrofolate (6 S -5-MTHF.Ca) has been synthesized from tetrahydrofolate obtained by continuous hydrogenation through chiral resolution, methylation, salting, and recrystallization .

Metabolism of Amino Acids

L-Tetrahydrofolic Acid-d4 is a cofactor in many bio-reactions, especially in the metabolism of amino acids . It plays a crucial role in the synthesis of amino acids, which are the building blocks of proteins.

Nucleic Acid Metabolism

L-Tetrahydrofolic Acid-d4 also plays a significant role in the metabolism of nucleic acids . Nucleic acids are essential for all known forms of life, and their metabolism is vital for the processes of replication, transcription, and translation.

Vitamin B9 Derivative

L-Tetrahydrofolic Acid-d4 is a derivative of folic acid (vitamin B9), which is a water-soluble vitamin belonging to the vitamin B family . Folic acid itself is inactive in the human body, but it is a precursor to the biologically active molecule 5-methyltetrahydrofolate (5-MTHF), which is formed in the liver by hepatic reductase .

Pharmaceutical Applications

Due to its role as a cofactor in many bio-reactions, L-Tetrahydrofolic Acid-d4 has potential pharmaceutical applications. It could be used in the development of drugs targeting metabolic disorders, cancer, and other diseases where the metabolism of amino acids and nucleic acids is disrupted .

Mechanism of Action

Target of Action

L-Tetrahydrofolic Acid-d4, a derivative of tetrahydrofolic acid, interacts with several targets in the human body. The primary targets include C-1-tetrahydrofolate synthase, cytoplasmic , bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial , aminomethyltransferase, mitochondrial , cytosolic 10-formyltetrahydrofolate dehydrogenase , methionine synthase , formimidoyltransferase-cyclodeaminase , and bifunctional purine biosynthesis protein PURH . These targets play crucial roles in various biochemical reactions, especially in the metabolism of amino acids and nucleic acids .

Mode of Action

L-Tetrahydrofolic Acid-d4 is transported across cells by receptor-mediated endocytosis . It is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate . It serves as a coenzyme in reactions involving transfers of single carbon groups .

Biochemical Pathways

L-Tetrahydrofolic Acid-d4 is involved in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . This pathway involves multiple substrates and products, with tetrahydrofolic acid (THF) as its key metabolic unit . THF acts as a carrier of one-carbon units, which are attached to THF via nitrogen atoms at positions 5 and/or 10 . The resultant THF derivatives are co-substrates for enzymes that catalyse the transfer of the one-carbon units to prime substrates .

Pharmacokinetics

Studies have shown that formaldehyde, a product of tetrahydrofolic acid degradation, regulates the stability of tetrahydrofolic acid . This suggests a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism .

Result of Action

Tetrahydrofolate, the main active metabolite of dietary folate, plays a vital role in nucleic and amino acid synthesis . A deficiency of tetrahydrofolate affects nucleic and amino acid synthesis, with actively dividing and growing cells tending to be the first affected . Tetrahydrofolate is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .

Action Environment

The action of L-Tetrahydrofolic Acid-d4 can be influenced by environmental factors. For instance, formaldehyde, a product of tetrahydrofolic acid degradation, can regulate the stability of tetrahydrofolic acid . This suggests that the environment within the cell can influence the action, efficacy, and stability of L-Tetrahydrofolic Acid-d4 .

Safety and Hazards

While specific safety and hazard information for L-Tetrahydrofolic Acid-d4 is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

L-Tetrahydrofolic Acid-d4 is a labelled analogue of L-Tetrahydrofolic Acid, which is a folic acid derivative. It is a cofactor in many bio-reactions, especially in the metabolism of amino acids and nucleic acids . This suggests potential future directions in studying its role in these metabolic processes and its potential applications in related fields .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Tetrahydrofolic Acid-d4 (Major) involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Glutamic acid", "Pteridine", "Para-aminobenzoic acid", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: L-Glutamic acid is reacted with pteridine in the presence of sodium borohydride and deuterium oxide to form dihydrofolate-d4.", "Step 2: Para-aminobenzoic acid is reacted with dihydrofolate-d4 in the presence of sodium hydroxide and hydrochloric acid to form L-Tetrahydrofolic Acid-d4.", "Step 3: L-Tetrahydrofolic Acid-d4 is purified using a combination of methanol, ethanol, acetic acid, and diethyl ether to yield the final product with a purity of >70% when packaged." ] } | |

CAS RN |

1356841-72-9 |

Product Name |

L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged) |

Molecular Formula |

C₁₉H₁₉D₄N₇O₆ |

Molecular Weight |

449.45 |

synonyms |

N-[4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d4; (-)-L-5,6,7,8-Tetrahydrofolic Acid-d4; THFA-d4; Tetrahydropteroylglutamic Acid-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)